1-(3-Methoxyphenyl)guanidine
Overview
Description
1-(3-Methoxyphenyl)guanidine is a compound with the molecular weight of 165.19 . It is a white to light-yellow powder or crystals . The IUPAC name for this compound is N-(3-methoxyphenyl)guanidine .
Molecular Structure Analysis
The molecular formula of 1-(3-Methoxyphenyl)guanidine is C8H11N3O . The InChI code for this compound is 1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) .Physical And Chemical Properties Analysis
1-(3-Methoxyphenyl)guanidine has a density of 1.2±0.1 g/cm3, a boiling point of 274.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Antibacterial Activity
A series of novel trisubstituted guanidines, including derivatives related to 1-(3-Methoxyphenyl)guanidine, have been synthesized and tested for their antibacterial properties. These compounds, along with their copper(II) complexes, demonstrated good bactericidal activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Muhammad Said et al., 2015).
Cardiovascular Protection
(5-Arylfuran-2-ylcarbonyl)guanidines, a related class of compounds, have shown cardioprotective efficacy through the inhibition of the Na+/H+ exchanger isoform-1 (NHE-1). These compounds significantly improved cardiac contractile function and reduced infarct size in myocardial infarction models, suggesting the potential for 1-(3-Methoxyphenyl)guanidine derivatives in treating cardiovascular diseases (Sunkyung Lee et al., 2005).
Antiviral Properties
The guanine derivative acycloguanosine, similar in structure to 1-(3-Methoxyphenyl)guanidine, exhibits potent antiviral activity against herpes simplex virus. It is selectively phosphorylated by a virus-specified kinase, leading to the selective inhibition of viral DNA polymerase and providing a mechanism for its antiviral efficacy. This suggests potential antiviral applications for similar guanidine derivatives (G. Elion et al., 1977).
Catalysis and Synthetic Chemistry
Guanidine-based compounds, including those structurally related to 1-(3-Methoxyphenyl)guanidine, have been explored for their catalytic properties and applications in synthetic chemistry. For instance, bis(guanidine)copper(I) halides have been investigated for their potential as catalysts in polymerization reactions, demonstrating the versatility of guanidine derivatives in facilitating chemical transformations (S. Oakley et al., 2003).
Nucleic Acid Interactions
Novel azo-guanidine compounds have shown the ability to interact with DNA, causing a clear color change in solution. This interaction, characterized by moderate binding constants, suggests the potential of guanidine derivatives, including 1-(3-Methoxyphenyl)guanidine, as DNA staining agents or in developing tools for genetic research and diagnostics (M. Jamil et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxyphenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJPWSGXHWIAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426939 | |
Record name | 1-(3-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)guanidine | |
CAS RN |
57004-60-1 | |
Record name | 1-(3-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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